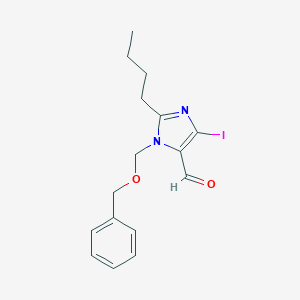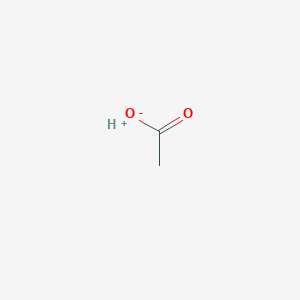
3-Bromo-5-methoxybenzoic acid
Vue d'ensemble
Description
3-Bromo-5-methoxybenzoic acid , with the chemical formula C8H7BrO3 , is a compound belonging to the class of benzoic acids. It is characterized by the presence of a bromine atom at the 3-position and a methoxy group (–OCH3) at the 5-position on the benzene ring. The molecular weight of this compound is approximately 231.04 g/mol .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-methoxybenzoic acid consists of a benzene ring substituted with a bromine atom and a methoxy group. The IUPAC name for this compound is 3-bromo-5-methoxybenzoic acid . The SMILES notation is COC1=CC(Br)=CC(=C1)C(O)=O .
Chemical Reactions Analysis
While the complete mechanism of action of 3-Bromo-5-methoxybenzoic acid remains an active area of research, it is believed to act as an electron donor, facilitating molecular reactions by donating electrons to other molecules .
Applications De Recherche Scientifique
-
Chemical Synthesis
- 3-Bromo-5-methoxybenzoic acid is an organic compound that is used in chemical synthesis . It is often used as a reagent or building block in the synthesis of more complex molecules .
- The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Generally, it would be used in a reaction with other reagents under specific conditions of temperature, pressure, and pH .
- The outcomes of these syntheses would be new compounds with properties determined by the structure and functional groups of the resulting molecules .
-
Bioprocessing and Cell Culture
- 3-Bromo-5-methoxybenzoic acid is also used in bioprocessing and cell culture applications .
- In these applications, it may be used as a component of the culture medium, providing necessary nutrients or acting as a buffer .
- The specific methods of application would depend on the type of cells being cultured and the specific requirements of the bioprocess .
- The outcomes of these applications could include the growth of cells for research or industrial purposes, such as the production of biopharmaceuticals .
-
Potential Therapeutic Agent
- 4-(Benzyloxy)-3-bromo-5-methoxybenzoic acid, a derivative of 3-Bromo-5-methoxybenzoic acid, has been suggested as a potential therapeutic agent for cancer treatments.
- This compound may have antimicrobial and anti-inflammatory properties, and could be used for the synthesis of other benzoic acid derivatives.
- The specific methods of application would depend on the particular therapeutic use. For example, it could be administered as a drug in preclinical or clinical trials.
- The outcomes of these applications could include the development of new treatments for diseases.
Propriétés
IUPAC Name |
3-bromo-5-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXJBCHYVUGXEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398888 | |
| Record name | 3-bromo-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methoxybenzoic acid | |
CAS RN |
157893-14-6 | |
| Record name | 3-bromo-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B116230.png)
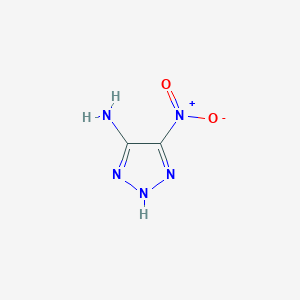
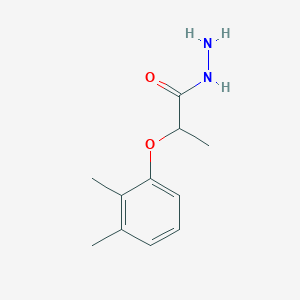
![(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid](/img/structure/B116240.png)
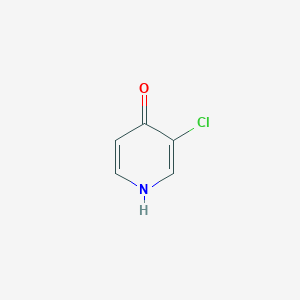
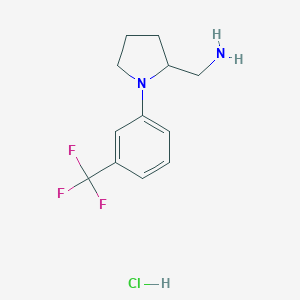
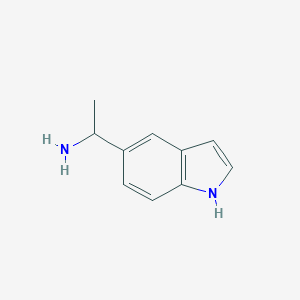
![[(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B116246.png)
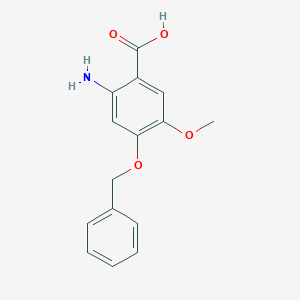
![4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one](/img/structure/B116249.png)
![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B116250.png)
